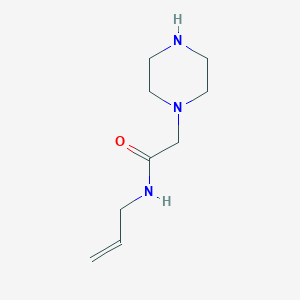![molecular formula C18H19ClN4O B2867449 4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 850193-71-4](/img/structure/B2867449.png)
4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives like the given compound often includes a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for certain biological activities . The specific molecular structure of the given compound is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives like the given compound are diverse and depend on the specific conditions and reactants used . A specific chemical reaction for the given compound is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives like the given compound can vary widely. For example, a similar compound was found to have a melting point of over 300°C . The specific physical and chemical properties of the given compound are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine derivatives are synthesized for their potential in antimicrobial and anticancer applications. A notable study synthesized a series of compounds evaluated for in vitro antimicrobial and anticancer activity, revealing that certain derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016). Another study focused on synthesizing linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which showed good inhibitory activity against tested organisms, indicating its antimicrobial potential (Sanjeeva Reddy, C., Vani Devi, M., Sunitha, M., & Nagaraj, A., 2010).
Anticonvulsant Activity
The anticonvulsant effect of 3-amino- and 5-aminopyrazoles derivatives, including a 4-chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole, was studied. It was found that 3-aminopyrazoles exert a strong anticonvulsant effect, significantly effective in the Maximal Electroshock Seizure (MES) test, indicating their potential as anticonvulsant agents (Lankau, H.-J., Menzer, M., Rostock, A., Arnold, T., Rundfeldt, C., & Unverferth, K., 1999).
Synthesis for Parkinson's Disease Imaging
One study synthesized the compound HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This compound's synthesis involved a series of reactions, highlighting its application in neurodegenerative disease research (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).
Cancer Treatment
In the context of cancer treatment, derivatives of 4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine were synthesized to evaluate their potential as anticancer agents. Some compounds showed higher activity than standard drugs, offering a promising direction for developing new anticancer therapies (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).
Mécanisme D'action
Target of Action
The primary target of the compound “4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is currently unknown. The compound belongs to the pyrazolo[1,5-a]pyrimidine class of molecules, which have been studied for their potential biological activities . .
Mode of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2 (cdk2) . If this compound shares a similar mechanism, it may interact with its target enzyme to inhibit its activity, leading to downstream effects on cellular processes.
Biochemical Pathways
Without specific studies on this compound, it’s challenging to definitively state which biochemical pathways it affects. If it does inhibit cdk2 like some of its related compounds, it could impact cell cycle regulation, as cdk2 plays a crucial role in cell cycle progression .
Result of Action
If it does act as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to a decrease in cell proliferation .
Safety and Hazards
The safety and hazards associated with pyrazole derivatives like the given compound can depend on various factors, including the specific compound and its concentration. For example, a similar compound was found to have a confirmed non-toxic AchE inhibitory effect . The specific safety and hazards of the given compound are not available in the retrieved data.
Orientations Futures
The future directions for research on pyrazole derivatives like the given compound could include further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards . This could lead to the development of new drugs with diverse therapeutic activities .
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWSVFECONCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2867366.png)

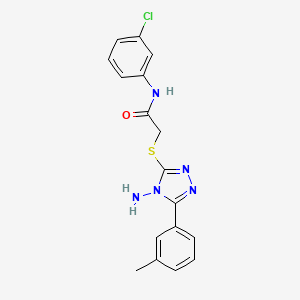
![2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2867372.png)
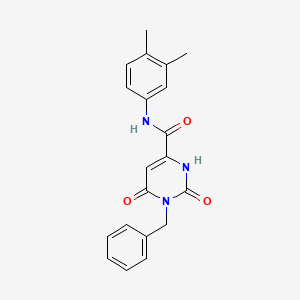
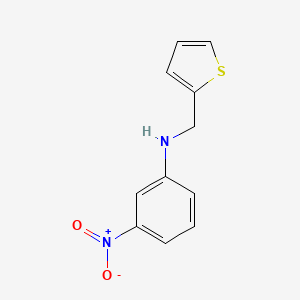

![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)
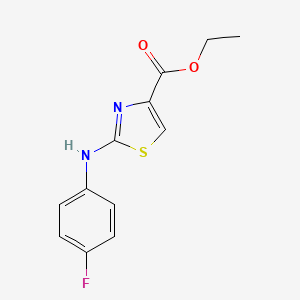
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)
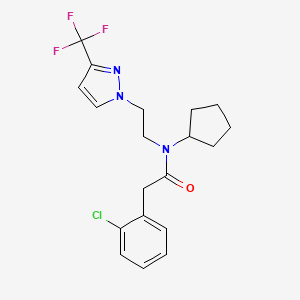
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2867385.png)
![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)
